2-Amino-2-methylpentan-3-one
Description
The α-amino ketone scaffold is a structural motif of considerable importance in contemporary organic and medicinal chemistry. chemicalbook.comchembk.com These compounds are not only found in a range of biologically active natural products but also serve as crucial synthetic intermediates for the preparation of numerous pharmaceuticals and other high-value chemical entities. google.combldpharm.com Their synthetic utility stems from the presence of two adjacent and reactive functional groups—an amine and a ketone—which can be manipulated to form a variety of other functionalities.
Chiral α-amino ketones, in particular, are prized building blocks. bldpharm.comchegg.com Their ability to be transformed into enantiomerically pure vicinal amino alcohols, which are widely used as chiral ligands and auxiliaries in asymmetric synthesis, underscores their value. google.com The development of new and efficient methods for preparing α-amino ketones is a critical objective in chemical synthesis, as it expands the toolbox available to chemists for constructing complex molecules. chemicalbook.combldpharm.com The rich chemistry of the carbonyl group allows for the formation of new carbon-carbon or carbon-heteroatom bonds through the addition of various nucleophiles, making α-amino ketones versatile precursors to polyfunctional amino derivatives. bldpharm.com
2-Amino-2-methylpentan-3-one is an acyclic α-amino ketone. Its structure features a five-carbon pentane (B18724) backbone with a ketone (carbonyl group) at the third carbon position. The α-carbon (position 2) is a quaternary center, bonded to an amino group (-NH₂), a methyl group (-CH₃), a carbonyl carbon, and an ethyl group (via the rest of the pentanone chain).
The presence of the primary amino group and the ketone within the same molecule imparts a unique combination of physical and chemical properties. The IUPAC name for this compound is this compound, and its chemical formula is C₆H₁₃NO.
Table 1: Physicochemical Properties of this compound This table is interactive. You can sort and filter the data.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₆H₁₃NO | |
| Molecular Weight | 115.17 g/mol | |
| CAS Number | 500168-09-2 | |
| InChIKey | OVUGUXAGSGDBNN-UHFFFAOYSA-N | |
| Canonical SMILES | CCC(=O)C(C)(C)N | |
| Topological Polar Surface Area | 43.1 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 3 |
The chemical relevance of this compound is derived from its identity as an α-amino ketone. Compounds with this structural motif are recognized as valuable synthetic intermediates. google.com However, based on the available scientific literature, specific, documented applications or detailed research findings regarding the synthesis or reactivity of this compound are limited. Its potential lies in its utility as a building block for more complex molecules, a role characteristic of the broader class of α-amino ketones.
The synthesis of α-amino ketones has been a long-standing area of interest in organic chemistry, with methodologies evolving significantly over time. google.com
Historically, the preparation of these compounds relied on a few classical approaches. One of the most common methods involves the nucleophilic substitution of an α-halogenated ketone with an amine or an azide (B81097). google.com While foundational, these methods can be limited by the need for pre-functionalized starting materials and may require harsh conditions for subsequent transformations, such as the reduction of an azide to an amine. google.com Another traditional route is the electrophilic amination of ketone enolates using nitrogen-based electrophiles like haloamines or azo compounds. google.com
A cornerstone in the synthesis of α-amino acids, the Strecker synthesis, discovered by Adolph Strecker, also provides a conceptual basis for α-amino ketone synthesis. The reaction of a ketone with cyanide and ammonia (B1221849) (or amines) produces an α-aminonitrile, which can be hydrolyzed. Using ketones instead of aldehydes in this reaction leads to the formation of α,α-disubstituted amino acids, demonstrating a classic method for constructing the α-amino carbonyl framework.
Table 2: Overview of Synthetic Strategies for α-Amino Ketones This table is interactive. You can sort and filter the data.
| Method Type | Description | Key Features | Era |
|---|---|---|---|
| Nucleophilic Substitution | Reaction of an α-halo ketone with an amine or azide, followed by reduction if necessary. | Requires pre-functionalized ketone; can involve harsh conditions. | Classical |
| Electrophilic Amination | Reaction of a ketone enolate with an electrophilic nitrogen source (e.g., haloamines, azo compounds). | Availability of nitrogen electrophiles can be a challenge. | Classical |
| Strecker Synthesis | Reaction of a ketone with cyanide and an amine source to form an α-aminonitrile intermediate. | A fundamental method for creating the α-amino nitrile core. | Classical |
| Neber Rearrangement | Base-catalyzed rearrangement of ketoxime tosylates to form α-amino ketones. | A named reaction providing access to this class of compounds. | Classical |
| Catalytic Direct Amination | Direct reaction of a ketone with an amine source, often catalyzed by a transition metal (e.g., copper). | High atom economy; avoids pre-functionalization. | Modern |
| Catalytic Transfer Hydrogenation | Reduction of α-keto imines using a chiral Brønsted acid or metal catalyst. | Allows for highly enantioselective synthesis. | Modern |
| Photoredox Catalysis | Use of visible light and a photocatalyst to enable the coupling of starting materials. | Mild reaction conditions; novel reactivity. | Modern |
Structure
2D Structure
3D Structure
Properties
CAS No. |
500168-09-2 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-amino-2-methylpentan-3-one |
InChI |
InChI=1S/C6H13NO/c1-4-5(8)6(2,3)7/h4,7H2,1-3H3 |
InChI Key |
OVUGUXAGSGDBNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)(C)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 2 Methylpentan 3 One and Analogous α Amino Ketones
Classical Approaches in α-Amino Ketone Synthesis
Traditional methods for synthesizing α-amino ketones often rely on foundational reactions that introduce the amino group adjacent to the carbonyl function. These techniques, while effective, typically result in racemic mixtures.
One of the most direct and long-established methods for preparing α-amino ketones is through the nucleophilic substitution of an α-halogenated ketone with an amine. In this reaction, the carbon atom adjacent to the carbonyl group (the α-carbon) is rendered electrophilic by both the inductive effect of the carbonyl group and the attached halogen atom. nih.gov This enhanced electrophilicity facilitates an attack by a nucleophilic amine.
The reaction generally proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. up.ac.zaucsb.edu The amine's lone pair of electrons attacks the α-carbon, displacing the halide ion as a leaving group in a single, concerted step. A subsequent deprotonation step, often facilitated by a second equivalent of the amine or an added base, yields the neutral α-amino ketone. The reactivity of the α-halo ketone is significantly higher than that of a corresponding alkyl halide due to the electron-withdrawing nature of the adjacent carbonyl group. nih.gov
Key aspects of this methodology include:
Substrates : The reaction is broadly applicable to various α-bromo or α-chloro ketones.
Nucleophiles : A wide range of primary and secondary amines can be used as nucleophiles.
Limitations : This method can be complicated by side reactions, such as elimination or over-alkylation, and it does not inherently control stereochemistry, leading to racemic products if the α-carbon is a stereocenter.
| Reactant 1 (α-Halo Ketone) | Reactant 2 (Amine) | Product Type |
| α-Bromo-propiophenone | Diethylamine | α-(Diethylamino)propiophenone |
| 2-Chlorocyclohexanone | Pyrrolidine | 2-(Pyrrolidin-1-yl)cyclohexanone |
| Chloroacetone | Benzylamine | 1-(Benzylamino)propan-2-one |
This table provides illustrative examples of the types of reactants used in this synthetic approach.
An alternative classical strategy involves the electrophilic amination of a ketone enolate. This method reverses the polarity of the reactants compared to nucleophilic substitution. First, the ketone is treated with a base to deprotonate the α-carbon, forming a nucleophilic enolate intermediate. masterorganicchemistry.comnih.gov This enolate is stabilized by resonance, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. masterorganicchemistry.com
The generated enolate then reacts with a nitrogen-based electrophile ("N+" source) to form the C-N bond. Common electrophilic aminating agents include:
Azodicarboxylates (e.g., diethyl azodicarboxylate, DEAD)
Sulfonyl azides (e.g., tosyl azide)
Oxaziridines
The reaction is completed by the cleavage of the nitrogen-protecting group, if necessary, to liberate the free amine. While this method offers a different synthetic route, controlling regioselectivity can be a challenge with unsymmetrical ketones, which can form two different enolates. masterorganicchemistry.com Like the substitution method, this classical approach typically yields racemic products.
Contemporary Asymmetric Synthesis Strategies for Enantiomerically Pure α-Amino Ketones
Modern synthetic chemistry places a high emphasis on stereocontrol, leading to the development of powerful asymmetric methods for producing enantiomerically pure α-amino ketones. These strategies are vital for the synthesis of chiral drugs and bioactive molecules.
The use of chiral metal catalysts has revolutionized the synthesis of α-amino ketones, allowing for high levels of enantioselectivity. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
A highly effective method for the asymmetric synthesis of α-aryl-α-amino ketones involves the palladium-catalyzed arylation of α-keto imines. nih.govnih.gov In this approach, an α-keto imine, which can be generated in situ from a stable precursor like a C-acyl N,O-aminal, reacts with an arylboronic acid. nih.govresearchgate.net
The key to the reaction's success and stereocontrol is a chiral palladium(II) complex. nih.gov The catalyst plays multiple roles: it activates the α-keto imine precursor and synergistically activates both the imine and the arylboronic acid to facilitate the enantioselective C-C bond-forming step. nih.gov This method provides a direct and practical route to acyclic α-amino ketones with high stereocontrol. nih.govrsc.orgrsc.org
Representative Research Findings on Pd-Catalyzed Asymmetric Arylation
| Arylboronic Acid (ArB(OH)₂) | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenylboronic acid | Chiral Phosphine-Oxazoline | 68 | >90 |
| 4-Tolylboronic acid | Chiral Phosphine-Oxazoline | 95 | 98 |
| 4-Methoxyphenylboronic acid | Chiral Phosphine-Oxazoline | 99 | 98 |
| 3-Thienylboronic acid | Chiral Phosphine-Oxazoline | 85 | 98 |
Data adapted from studies on the asymmetric arylation of α-keto imines, demonstrating the high yields and enantioselectivities achievable with this method. researchgate.net
Another powerful strategy for accessing chiral α-amino ketones is the rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino ketones. nih.gov These substrates contain a carbon-carbon double bond adjacent to the nitrogen and carbonyl groups. The hydrogenation reaction reduces this double bond to a single bond, creating a chiral center at the α-position.
The enantioselectivity of the reaction is controlled by a chiral rhodium catalyst, typically formed from a rhodium precursor and a chiral diphosphine ligand, such as DuanPhos. nih.gov This catalytic system has proven highly effective for the hydrogenation of a variety of aliphatic α-dehydroamino ketones, consistently affording the corresponding chiral α-amino ketones in high yields and with excellent enantioselectivities, often up to 99% ee. nih.gov This protocol provides a reliable and accessible route to these valuable chiral building blocks. nih.gov
Representative Research Findings on Rh-Catalyzed Asymmetric Hydrogenation
| Substrate (R group on α-dehydroamino ketone) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| Methyl | Rh/DuanPhos | 98 | 99 |
| Ethyl | Rh/DuanPhos | 97 | 98 |
| Isopropyl | Rh/DuanPhos | 99 | 99 |
| Cyclohexyl | Rh/DuanPhos | 98 | 99 |
Data adapted from studies using the Rhodium/DuanPhos catalyst system, highlighting the method's effectiveness across various aliphatic substrates. nih.gov
Chiral Catalyst-Mediated Approaches
Chiral Brønsted Acid Catalysis in Asymmetric Transfer Hydrogenation
Chiral Brønsted acid catalysis, particularly using chiral phosphoric acids (CPAs), has emerged as a powerful tool for the asymmetric transfer hydrogenation of various unsaturated compounds. This strategy has been successfully applied to the synthesis of chiral α-amino ketones through the reduction of α-keto ketimines. nih.govorganic-chemistry.org The reaction involves the transfer of hydrogen from a hydrogen donor, such as a Hantzsch ester or a benzothiazoline, to the ketimine substrate, guided by the chiral catalyst. organic-chemistry.orgacs.org
This method is highly efficient, offering excellent yields (up to >99%) and high levels of enantioselectivity (up to 98% ee). nih.govtdl.orgnih.gov Researchers have found that the steric and electronic properties of both the catalyst and the hydrogen donor are crucial for achieving high stereoselectivity. For instance, optimization studies identified that a 2,4,6-triisopropylphenyl-substituted phosphoric acid was a highly effective catalyst for this transformation. nih.gov The dual functionality of the phosphoric acid catalyst allows it to activate the imine via protonation while also directing the hydrogen source through hydrogen bonding, facilitating a stereocontrolled hydride transfer. acs.org
The broad substrate scope of this methodology makes it a valuable tool for accessing a diverse range of optically active α-amino ketones, which are significant precursors for biologically active compounds. nih.govorganic-chemistry.org
Table 1: Chiral Phosphoric Acid Catalyzed Transfer Hydrogenation of an α-Keto Ketimine
| Catalyst | Hydrogen Donor | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| (R)-CPA 1 | Hantzsch Ester | 99 | 95 |
| (R)-CPA 2 | Benzothiazoline | 98 | 98 |
| (S)-CPA 3 | Dihydropyridine | 95 | 92 |
Data is illustrative and compiled from findings in the field. nih.govacs.org
Application of Metal-Organic Frameworks in Asymmetric Catalysis
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Their porous nature and tunable structures make them promising platforms for heterogeneous asymmetric catalysis. umn.edu Chiral MOFs can be synthesized directly from chiral linkers or by post-synthetic modification of an existing framework with a chiral molecule, such as an amino acid. nih.govresearchgate.net
For the synthesis of molecules analogous to α-amino ketones, MOFs functionalized with chiral entities like proline have been used to catalyze asymmetric aldol (B89426) reactions. researchgate.net In this approach, the chiral pores of the MOF create a specific environment that directs the stereochemical outcome of the reaction. The catalytic sites within the framework can be the metal nodes acting as Lewis acids or the functional groups on the organic linkers.
A key advantage of MOF-based catalysts is their heterogeneity, which allows for easy separation from the reaction mixture and potential for recycling and reuse without significant loss of activity or enantioselectivity. nih.gov Research has shown that grafting amino acids into the pores of a MOF, followed by metalation, can create robust, single-site catalysts that exhibit higher activity and enantioselectivity compared to their homogeneous counterparts, attributed to site-isolation effects within the framework. nih.gov
Chiral Auxiliary and Substrate-Controlled Methods
These methods rely on a chiral element covalently bonded to the substrate (a chiral auxiliary) or inherent in the substrate itself to direct the stereochemical outcome of a reaction.
Synthesis from Natural α-Amino Acids as Chiral Precursors
Natural α-amino acids represent a readily available and inexpensive source of chirality for organic synthesis. bohrium.com They have been extensively used as starting materials for the preparation of enantiomerically pure α-amino ketones. bohrium.comnih.gov A common strategy involves the N-protection of an amino acid, followed by the addition of an organometallic reagent, such as an organolithium or Grignard reagent, to the carboxylic acid group. bohrium.com
The choice of the N-protecting group is critical to prevent racemization during the addition of the organometallic reagent. Various protecting groups, including benzyloxycarbonyl (Cbz), methoxycarbonyl, and N-(9-phenylfluoren-9-yl), have been successfully employed to preserve the optical purity of the product. bohrium.com The carboxylate group of the amino acid is often converted to a more reactive derivative like an ester or an acid halide to facilitate the ketonization process. bohrium.com This approach provides a reliable and straightforward route to a wide variety of chiral α-amino ketones.
Stereocontrolled Aldol Reactions of α-Chiral Ketones
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. When one of the reactants, such as the ketone, is chiral, it can influence the stereochemistry of the newly formed stereocenters. This substrate-controlled approach is a powerful strategy for asymmetric synthesis.
In the context of preparing precursors to α-amino ketones, an α-chiral ketone can be reacted with an aldehyde under the influence of a metal enolate (e.g., boron or titanium). nih.gov The inherent chirality of the ketone, often derived from a natural source like lactic acid, directs the facial selectivity of the enolate's attack on the aldehyde. yale.edu The stereochemical outcome of these reactions is often predictable based on well-established transition state models, such as the Zimmerman-Traxler model for closed, six-membered transition states. The choice of the metal, the substituents on the ketone, and the reaction conditions all play a crucial role in determining the level of diastereoselectivity. nih.gov
Asymmetric α-Iminol Rearrangements for Amino Ketone Formation
The α-iminol rearrangement is an isomerization reaction where an α-hydroxy imine (an iminol) rearranges to an α-amino ketone. This process involves a 1,2-shift of an alkyl or aryl group. youtube.comlibretexts.org While α-ketol rearrangements can be reversible, the rearrangement of α-iminols is generally thermodynamically favorable because the resulting α-amino ketone is more stable. youtube.comlibretexts.org
Recently, catalytic asymmetric versions of this rearrangement have been developed, providing an elegant method for synthesizing enantioenriched α-amino ketones. nih.govthieme.deconsensus.app Researchers identified that zirconium complexes of chiral ligands like VANOL are exceptionally effective catalysts for this transformation, achieving excellent enantioselectivities (97% to >99% ee) for a majority of substrates. nih.gov The reaction can be performed on pre-formed imines or as a one-pot reaction starting from the corresponding aldehyde and amine. The synthetic utility of the resulting α-amino ketones has been demonstrated by their conversion into important chiral amino alcohol ligands. thieme.deconsensus.app
Table 2: Zirconium-Catalyzed Asymmetric α-Iminol Rearrangement
| Substrate (R group) | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Phenyl | 2.5 | 96 | 98 |
| Naphthyl | 2.5 | 95 | 97 |
| Cyclohexyl | 5.0 | 90 | 98 |
| Benzyl | 5.0 | 85 | >99 |
Data is representative of findings reported in the literature. thieme.de
Chiral Nucleophilic Amination of Azoalkenes
A novel strategy for the enantioselective synthesis of α-amino ketones involves the nucleophilic addition of amines to azoalkenes. nih.gov This approach complements methods that use electrophilic nitrogen sources. In this reaction, a chiral phosphoric acid catalyst activates the azoalkene, facilitating the enantioselective addition of a nucleophilic amine, such as an aniline (B41778) derivative. nih.gov
The initial product of this reaction is a chiral α-arylamino hydrazone, which is obtained in good yields and with high enantioselectivity. This intermediate can then be cleanly hydrolyzed to afford the corresponding enantioenriched α-arylamino ketone. nih.gov This method expands the toolkit for asymmetric C-N bond formation and provides access to α-amino ketones that are challenging to synthesize through other routes. nih.gov
Modern Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions
The construction of α-amino ketones can be achieved through a variety of modern synthetic strategies. These methods often focus on the efficient formation of key carbon-carbon and carbon-nitrogen bonds, leading to the desired molecular architecture.
Grignard Reagent Methodologies for α-Amino Ketone Construction
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. Their application in the synthesis of α-amino ketones typically involves the reaction with electrophilic derivatives of α-amino acids or related compounds.
One effective approach is the addition of a Grignard reagent to an N-protected α-amino nitrile. The nitrile carbon acts as an electrophile, and upon nucleophilic attack by the Grignard reagent, an intermediate imine anion is formed. Subsequent aqueous hydrolysis of this intermediate yields the target ketone. libretexts.orgmasterorganicchemistry.com For instance, the reaction of 2-methylpropanenitrile with methylmagnesium bromide, followed by hydrolysis, produces 3-methylbutan-2-one. study.com This method is advantageous as the Grignard reagent adds only once to the nitrile, preventing the formation of tertiary alcohol byproducts that can occur with other carbonyl derivatives. libretexts.org
Another significant methodology involves the reaction of Grignard reagents with in situ generated activated esters of N-protected α-amino acids. organic-chemistry.org This process circumvents the need for Weinreb amides and often provides high yields of the corresponding α-amino ketones without extensive purification. The reaction is typically carried out in the presence of a copper salt, such as copper(I) iodide (CuI), which facilitates the selective addition of the Grignard reagent to the activated ester. organic-chemistry.org This method has been shown to work well with various N-Boc and N-Cbz protected α-amino acids and a range of alkyl organometallic derivatives. organic-chemistry.org A derivative of the target compound, (2S)-1-(Dimethylamino)-2-methylpentan-3-one, is a key intermediate in the synthesis of the analgesic tapentadol (B1681240) and can be synthesized via a Grignard reaction-based approach.
| α-Amino Acid/Nitrile Derivative | Grignard Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Boc-Alanine activated ester | Ethylmagnesium bromide | N-Boc-3-amino-pentan-2-one | 95 | organic-chemistry.org |
| N-Cbz-Valine activated ester | Methylmagnesium iodide | N-Cbz-3-amino-4-methyl-butan-2-one | 92 | organic-chemistry.org |
| 2-Methylpropanenitrile | Methylmagnesium bromide | 3-Methylbutan-2-one | Not specified | study.com |
| S(+)-1,1-dimethylamino-2-methylpentan-3-one | 3-Methoxyphenylmagnesium bromide | (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol | 68 |
Oxidative Cleavage and Rearrangement Processes for α-Amino Ketone Synthesis
Oxidative cleavage and rearrangement reactions provide alternative pathways to α-amino ketones from different starting materials. These methods often involve the transformation of cyclic precursors or the rearrangement of acyclic intermediates.
A notable example is the oxidative cleavage of aziridines. N-sulfonyl aziridines can undergo regiospecific oxidative ring-opening with dimethyl sulfoxide (B87167) (DMSO) at ambient temperature to afford α-amino ketones in high yields. colab.ws This reaction is often promoted by a mild base like 2-methylquinoline. The proposed mechanism involves the nucleophilic attack of DMSO on the aziridine (B145994) ring, followed by rearrangement and elimination to furnish the α-amino ketone. colab.ws Another approach utilizes 2-iodoxybenzoic acid (IBX) for the oxidative cleavage of β-cyclodextrin-aziridine complexes in water, also yielding α-amino ketones. colab.ws
The Heyns rearrangement is another powerful tool for the synthesis of α-amino ketones. This reaction involves the acid-catalyzed rearrangement of α-hydroxy imines, which are formed from the condensation of α-hydroxy ketones with amines. The process is particularly useful in carbohydrate chemistry but has been adapted for the synthesis of a broader range of α-amino ketones. rsc.org The reaction can be carried out under solvent-free conditions using a catalyst such as p-toluenesulfonic acid (PTSA).
| Starting Material | Reagents/Catalyst | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| N-Tosyl-2-phenylaziridine | DMSO, 2-methylquinoline | α-(N-Tosylamino)acetophenone | High | colab.ws |
| β-Cyclodextrin-aziridine complex | IBX, Water | α-Amino ketone | High | colab.ws |
| α-Hydroxy ketone and secondary amine | p-Toluenesulfonic acid (PTSA) | α-Amino ketone | Not specified |
Direct C-H Amination Strategies
Direct C-H amination of ketones represents a highly atom-economical and efficient strategy for the synthesis of α-amino ketones. This approach avoids the need for pre-functionalization of the ketone substrate.
Transition-metal-free methods have been developed, for instance, using ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant. organic-chemistry.org This reaction proceeds under mild conditions and is applicable to a wide range of ketones and amines, including primary and secondary amines, anilines, and amides. Mechanistic studies suggest the involvement of a radical pathway. organic-chemistry.org
Copper-catalyzed direct α-amination of ketones has also been reported. In the presence of a copper(II) bromide catalyst, the ketone is believed to undergo α-bromination via a copper-bound enolate, followed by nucleophilic displacement of the bromide by the amine to yield the α-amino ketone. organic-chemistry.org
| Ketone | Amine | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Propiophenone | Pyrrolidine | NH4I, Sodium percarbonate | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-one | 92 | organic-chemistry.org |
| Acetophenone | Morpholine | NH4I, Sodium percarbonate | 2-Morpholino-1-phenylethan-1-one | 85 | organic-chemistry.org |
| Cyclohexanone | Piperidine | CuBr2 | 2-(Piperidin-1-yl)cyclohexan-1-one | Not specified | organic-chemistry.org |
Multicomponent Cascade Reactions in α-Amino Ketone Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a powerful and efficient approach to complex molecules like α-amino ketones and their derivatives.
One classical example that leads to precursors of α-amino ketones is the Strecker synthesis, which is a three-component reaction between an aldehyde, ammonia (B1221849) (or an amine), and cyanide to form an α-amino nitrile. libretexts.org The resulting α-amino nitrile can then be subjected to a Grignard reaction and hydrolysis to yield an α-amino ketone.
More contemporary examples include catalyst-free, three-component reactions between aldehydes, anilines, and acylzirconocene chlorides to produce α-amino carbonyls. colab.ws Another multicomponent approach involves the one-pot synthesis of 2-amino-3-benzylindoles through a tandem reaction, showcasing the power of MCRs in building complex heterocyclic systems incorporating an amino group adjacent to a potential carbonyl precursor. rsc.org
| Component 1 | Component 2 | Component 3 | Product Type | Reference |
|---|---|---|---|---|
| Aldehyde | Amine | Cyanide | α-Amino nitrile | libretexts.org |
| Aldehyde | Aniline | Acylzirconocene chloride | α-Amino carbonyl | colab.ws |
| Indole | Amine | Benzyl derivative | 2-Amino-3-benzylindole | rsc.org |
Reactions Involving Unsaturated Hydrocarbon Precursors
Unsaturated hydrocarbons, particularly alkenes, can serve as versatile starting materials for the synthesis of α-amino ketones through various oxidative functionalization reactions.
A notable method is the regioselective oxo-amination of alkenes. This transformation can be achieved using a combination of N-bromosuccinimide (NBS) and dimethyl sulfoxide (DMSO) in the presence of a secondary amine. colab.ws This process allows for the direct conversion of an alkene into an α-amino ketone. The reaction is believed to proceed through the formation of a reactive (bromooxy)-dimethylsulfonium ion, which facilitates the transformation. colab.ws
The oxo-amination of alkenes often proceeds through a halohydrin intermediate. For example, in the NBS/DMSO mediated reaction, the proposed pathway involves the initial formation of a bromonium ion from the alkene, which is then attacked by water to form a bromohydrin. colab.ws This bromohydrin intermediate is subsequently oxidized in situ to an α-bromo ketone. The final step is the nucleophilic substitution of the bromide by an amine to afford the α-amino ketone. colab.wssci-hub.st This one-pot process is advantageous as it avoids the isolation of the often-lachrymatory α-halo ketone intermediates. A metal-free, one-pot synthesis of α-amino ketones from benzylic secondary alcohols also proceeds through an α-bromination of an in situ generated ketone, followed by nucleophilic substitution. organic-chemistry.org
| Alkene | Amine | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Styrene | Morpholine | NBS, DMSO | 2-Morpholino-1-phenylethanone | Good | colab.ws |
| 1-Octene | Piperidine | NBS, DMSO | 1-(Piperidin-1-yl)octan-2-one | Not specified | colab.ws |
Radical and Nucleophilic Addition of Nitrogen Species to Unsaturated C-C Bonds
The synthesis of α-amino ketones, such as 2-amino-2-methylpentan-3-one, through the direct addition of nitrogen species to unsaturated carbon-carbon bonds represents a significant strategy in organic chemistry. While the direct hydroamination of an alkene to yield an α-amino ketone is not a standard transformation, several powerful difunctionalization methodologies have been developed. These reactions install both a nitrogen-containing group and an oxygen-containing group (or a precursor) across a C-C double or triple bond. These transformations can be broadly categorized into pathways involving radical intermediates and those proceeding through nucleophilic attack on a metal-activated unsaturated system.
Radical-mediated processes provide an effective route for the concurrent introduction of nitrogen and oxygen functionalities across an alkene. The radical oxo-amination of alkenes has emerged as a novel and efficient method for constructing α-amino ketones directly from simple starting materials. semanticscholar.org These reactions often utilize visible light or photoelectrocatalysis to generate the necessary radical intermediates under mild conditions. semanticscholar.orgrsc.org
One notable strategy involves a bromide-catalyzed oxo-amination of aryl alkenes, which uses air as the terminal oxygen source under photoelectrocatalytic conditions. rsc.org The proposed mechanism suggests that the key step is the formation of an α-bromo ketone intermediate (e.g., 2-bromo-1-phenylethanone from styrene) via an initial oxo-bromination of the alkene. This intermediate is then subjected to nucleophilic substitution by an amine to furnish the final α-amino ketone product. This method is characterized by its high atom economy and broad substrate scope. rsc.org
Another approach employs visible-light induction to achieve the regioselective radical oxo-amination of terminal alkenes, using molecular oxygen (O₂) as a green and readily available oxygen source. semanticscholar.org Mechanistic investigations suggest the reaction may proceed through an energy transfer process, followed by the β-scission of an alkoxyl radical species. semanticscholar.org The versatility of these methods allows for the reaction of various substituted alkenes with a range of amine nucleophiles.
Transition-metal catalysis enables the activation of unsaturated C-C bonds toward nucleophilic attack, providing a controlled and often stereoselective means of synthesizing α-amino ketone precursors. Key among these methods are osmium-catalyzed aminohydroxylation and palladium-catalyzed aminoacetoxylation.
Osmium-Catalyzed Aminohydroxylation
The Sharpless aminohydroxylation is a powerful method for the syn-selective difunctionalization of alkenes to produce 1,2-amino alcohols. buchler-gmbh.com This reaction utilizes osmium tetroxide (OsO₄) as a catalyst in the presence of a nitrogen source, such as a salt of an N-halosulfonamide (e.g., chloramine-T). buchler-gmbh.comnih.gov The reaction proceeds through the formation of an osmium(V) oxido-aminato active species, which undergoes a [3+2] cycloaddition with the alkene. nih.gov The resulting vicinal amino alcohols are direct precursors to α-amino ketones, which can be obtained through a subsequent oxidation step using standard reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.
The regioselectivity of the addition to unsymmetrical alkenes is influenced by steric factors, with the nitrogen atom generally adding to the less hindered carbon of the double bond. nih.gov The use of chiral cinchona alkaloid-derived ligands can render the reaction highly enantioselective. buchler-gmbh.com
Palladium-Catalyzed Aminoacetoxylation
Palladium(II)-catalyzed reactions offer a complementary approach, enabling the trans-difunctionalization of alkenes. In a typical aminoacetoxylation reaction, an alkene is treated with a catalytic amount of a Pd(II) salt in the presence of an oxidant, such as (diacetoxyiodo)benzene, PhI(OAc)₂. nih.govresearchgate.net This process facilitates the addition of a nitrogen nucleophile and an acetate (B1210297) group across the double bond.
This methodology has been effectively applied in intramolecular contexts to generate a variety of nitrogen-containing heterocycles. nih.govresearchgate.net The resulting α-amino acetate products can be readily converted to the corresponding α-amino ketones. This involves hydrolysis of the acetate ester to the alcohol, followed by oxidation. The stereochemistry of the addition is typically trans, providing a useful alternative to the cis-selective aminohydroxylation processes. nih.gov
Mechanistic Investigations and Reaction Pathways in α Amino Ketone Chemistry
Elucidation of Reaction Intermediates and Transition States
The synthesis of α-amino ketones, including 2-Amino-2-methylpentan-3-one, proceeds through a variety of reaction intermediates and transition states, the nature of which is dictated by the specific synthetic route employed. A common strategy involves the formation of an α-keto imine intermediate. nih.gov For instance, C-acyl N-sulfonyl-N,O-aminals can serve as effective precursors, generating reactive α-keto imine intermediates in situ. nih.gov These imines then act as electrophiles for subsequent bond-forming reactions.
Alternative pathways involve different types of reactive species. For example, the α-amination of ketones can proceed via an initial α-iodination of the ketone, followed by nucleophilic substitution by an amine. colab.ws In other cases, transition-metal-free oxidative amination reactions are proposed to proceed through radical mechanisms. colab.ws Another approach involves the generation of a sulfonium (B1226848) vinyl triflate intermediate from the reaction of an internal alkyne with an activated diphenyl sulfoxide (B87167), which is then hydrolyzed to an α-sulfonium ketone before substitution with an amine. colab.ws
In the context of Grignard reactions, an important route for creating carbon-carbon bonds, a ketone such as 1,1-dimethylamino-2-methyl pentan-3-one reacts with a Grignard reagent (e.g., 3-methoxyphenylmagnesium bromide) to form a magnesium alkoxide intermediate, which upon acidic workup yields the tertiary alcohol product. google.comgoogle.com The presence of the carbonyl group in these intermediates is particularly advantageous as it allows for potential isomerization or epimerization reactions by abstracting the acidic hydrogen atom on the α-carbon, enabling the targeted synthesis of specific stereoisomers. google.com
The table below summarizes key intermediates identified in various synthetic pathways leading to α-amino ketones.
| Intermediate Type | Precursor/Reaction | Key Characteristics | Reference |
|---|---|---|---|
| α-Keto Imine | C-acyl N-sulfonyl-N,O-aminal | Highly reactive electrophile for asymmetric additions. | nih.gov |
| α-Halo Ketone | Ketone + Halogenating Agent (e.g., NBS) | Undergoes nucleophilic substitution with amines. | colab.wsorganic-chemistry.org |
| Magnesium Alkoxide | Ketone + Grignard Reagent | Formed during Grignard addition; protonated during workup. | google.comgoogle.com |
| Keteniminium Ion | Amide + Triflic Anhydride | Intermediate in α-amination of amides, attacked by a nitrogen source. | chemistryviews.org |
| Carbanion/Enolate | α-Amino Ketone + Base | Key intermediate in racemization and epimerization processes. | google.commdpi.com |
Role of Catalytic Species and Ligand Effects in Reaction Progression
Catalysis is central to the efficient and selective synthesis of α-amino ketones. Transition metal catalysts, in particular, play a pivotal role. A notable example is the palladium-catalyzed asymmetric arylation of α-keto imines. rsc.org In this process, a chiral Palladium(II) complex serves multiple functions: it facilitates the generation of the active α-keto imine intermediate from its precursor and synergistically activates both the imine and an arylboronic acid to promote the enantioselective carbon-carbon bond formation. nih.govrsc.org
The ligands coordinated to the metal center are critical in dictating the reaction's outcome. Chiral ligands, such as spiro bisoxazoline ligands used in copper-catalyzed asymmetric insertions into N-H bonds, are essential for inducing high enantioselectivity. organic-chemistry.org The steric and electronic properties of the ligand control the approach of the substrates to the metal's active site, thereby influencing the stereochemistry of the product. It has been demonstrated that the choice between a ligand and its enantiomer can lead to the formation of different diastereomeric products, underscoring the ligand's determinative role in stereoselectivity. nih.gov
Beyond palladium and copper, other catalytic systems are also effective. Iron complexes can catalyze the oxidative coupling of ketones with sulfonamides, while Brønsted acids are used to catalyze transfer hydrogenation of α-keto ketimines, yielding chiral α-amino ketones with excellent regioselectivity and enantioselectivity. organic-chemistry.org Iridium catalysts have also been found to be effective for C-H amidation reactions to produce amino alcohols. researchgate.net
The following table provides examples of catalytic systems used in the synthesis of α-amino ketones and related compounds.
| Catalyst Type | Ligand/Co-catalyst | Reaction Type | Key Advantage | Reference |
|---|---|---|---|---|
| Palladium(II) Complex | Chiral Phosphine Ligands | Asymmetric Arylation | High enantioselectivity in C-C bond formation. | nih.govrsc.org |
| Copper(II) Bromide | None | Direct α-Amination | Direct functionalization without pre-activation. | organic-chemistry.org |
| Copper Catalyst | Chiral Spiro Bisoxazoline | Asymmetric N-H Insertion | Excellent enantioselectivities for α-amino acid derivatives. | organic-chemistry.org |
| Iron Catalyst | None | Oxidative α-Amination | Uses free sulfonamides without prefunctionalization. | organic-chemistry.org |
| Brønsted Acid | Chiral Phosphate | Transfer Hydrogenation | High regioselectivity and enantioselectivity. | organic-chemistry.org |
| Iridium Catalyst | Varies | C-H Amidation | Direct functionalization of sp3 C-H bonds. | researchgate.net |
Stereochemical Control Mechanisms in Asymmetric Synthesis
Achieving high enantioselectivity in the synthesis of chiral α-amino ketones is a primary objective, and several principles are employed to this end. A dominant strategy is the use of chiral catalysts, where a metal is coordinated to a chiral ligand. rsc.org The catalyst-substrate complex forms a chiral environment that energetically favors one transition state over its enantiomeric counterpart, leading to the preferential formation of one enantiomer. For example, in the palladium-catalyzed arylation of α-keto imines, the chiral palladium complex orchestrates the facial selectivity of the nucleophilic attack by the aryl group on the imine. nih.govrsc.org
Dynamic kinetic resolution is another powerful principle for synthesizing enantiomerically pure compounds. This process is applied to chirally labile starting materials, such as α-amino-β-keto esters, where a rapid racemization of the starting material occurs concurrently with a stereoselective reaction. Asymmetric hydrogenation catalyzed by ruthenium or iridium complexes can construct two consecutive stereocenters with high control by this mechanism. acs.org
Furthermore, enantioconvergent catalysis provides a route to a single enantiomeric product from a racemic starting material. Nickel-catalyzed cross-coupling reactions of racemic α-haloglycinates with alkylzinc reagents demonstrate this principle, where the catalyst's chirality, rather than the substrate's, dictates the absolute stereochemistry of the final α-amino acid derivative. nih.gov Chiral auxiliaries, such as chiral sulfonimines, can also be used to control the stereochemical outcome of a reaction, after which the auxiliary is cleaved to yield the enantiomerically enriched product. nih.gov
When a reaction can form multiple diastereomers, controlling the outcome is governed by a distinct set of factors. The inherent stereochemistry of the reactants plays a crucial role. For instance, in the Grignard reaction between the chiral ketone (S)-1-(dimethylamino)-2-methylpentan-3-one and 3-bromo anisole, the existing stereocenter at the C2 position directs the incoming nucleophile to one face of the carbonyl, leading to the preferential formation of the (2S, 3R) diastereomer. google.com
The choice of catalyst and ligands is also a powerful tool for controlling diastereoselectivity. As seen in palladium-catalyzed arylations, employing a specific chiral ligand (or its enantiomer) can selectively produce different diastereomeric products, demonstrating that the ligand environment is a key determinant of the transition state geometry and, consequently, the diastereomeric outcome. nih.gov Reaction conditions, including solvent and temperature, can also influence the diastereomeric ratio by altering the relative energies of the diastereomeric transition states. Subsequent reactions, such as the hydrogenation of an alkene intermediate, can also lead to a mixture of diastereomers, with the ratio being dependent on the catalyst and conditions used. google.com
The table below illustrates how different factors can influence the stereochemical outcome of reactions producing α-amino ketones and related structures.
| Factor | Example Reaction | Mechanism of Control | Observed Outcome | Reference |
|---|---|---|---|---|
| Substrate's Existing Chirality | Grignard reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one | Steric hindrance from the existing stereocenter directs the incoming nucleophile. | Preferential formation of the (2S, 3R) diastereomer. | google.com |
| Chiral Ligand | Pd-catalyzed arylation of α-keto imines | The ligand creates a chiral pocket, favoring one diastereomeric transition state. | Use of a ligand vs. its enantiomer produces different diastereomers. | nih.gov |
| Reaction Conditions | Hydrogenation of (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine | Conditions affect the pathway of hydrogen addition across the double bond. | Formation of a mixture of (2R,3R) and (2R,3S) diastereomers. | google.com |
| Chiral Auxiliary | Asymmetric synthesis using a chiral sulfonimine auxiliary | The auxiliary covalently bonds to the substrate, directing the stereochemistry of subsequent reactions. | Concurrent control of central, orientational, and turbo chirality. | nih.gov |
Proton Transfer Dynamics and Their Influence on Reaction Efficiency
Proton transfer is a fundamental process in chemistry that significantly influences the efficiency and pathways of reactions involving α-amino ketones. nih.gov Many synthetic steps, particularly those involving acid or base catalysis, rely on the efficient transfer of protons to activate substrates or facilitate the departure of leaving groups. acs.org The efficiency of these reactions is often directly linked to the kinetics of the proton transfer steps.
Efficient proton transport often occurs through hydrogen-bonded networks, sometimes involving solvent molecules, which can act as bridges for proton relay in a manner analogous to the Grotthuss mechanism. acs.org The rate of a catalytic cycle can be limited by the rate of proton transfer to and from the catalyst or substrate. For instance, in enzymatic catalysis, specific amino acid residues form hydrogen-bonded chains to facilitate rapid proton transfer, a principle that also applies to chemical catalysis where the solvent or additives can create similar networks. nih.gov The arrangement and acidity (pKa) of functional groups within the reaction complex are critical for creating low-energy pathways for proton movement, thereby enhancing reaction efficiency. nih.gov
Racemization Processes for Enantiomeric Enrichment and Recycling
In asymmetric synthesis, it is common to resolve a racemic mixture, resulting in the desired enantiomer and an equal amount of the undesired one. Economically and environmentally viable processes require the recycling of this undesired enantiomer. This is achieved through racemization, a process that converts a single enantiomer back into a racemic mixture, which can then be subjected again to resolution. googleapis.com
For α-amino ketones like 1,1-dimethylamino-2-methyl pentan-3-one, racemization is effectively achieved through base catalysis. google.comgoogle.com The mechanism involves the abstraction of the acidic proton on the α-carbon (the stereocenter) by a base. mdpi.com This deprotonation generates a planar, achiral carbanion or enolate intermediate. google.commdpi.com Subsequent reprotonation of this intermediate can occur from either face with equal probability, resulting in the formation of a 50:50 mixture of the R and S enantiomers—the racemic mixture. mdpi.com
The following table details a representative racemization experiment.
| Starting Material | Conditions | Product | Specific Optical Rotation (SOR) of Product | Yield | Reference |
|---|---|---|---|---|---|
| R-(-)-1,1-dimethylamino-2-methyl pentan-3-one (SOR: -98°) | Aqueous Sodium Hydroxide (50%), Water, Dichloromethane extraction | (±)-1,1-dimethylamino-2-methyl pentan-3-one | 0° (C=1% in CH3OH) | 92% | google.com |
Theoretical and Computational Studies on α Amino Ketone Systems
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are fundamental to exploring the electronic properties and geometric arrangements of molecules. These investigations help to predict a molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. mdpi.com For α-amino ketone systems, DFT calculations are employed to elucidate a range of electronic properties that govern their chemical behavior.
Key electronic properties analyzed using DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an α-amino ketone, the MEP would typically show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) around the amine hydrogens, indicating sites for electrophilic and nucleophilic attack, respectively.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions like hydrogen bonding and hyperconjugation. This analysis can quantify the stability gained from interactions between filled and vacant orbitals, such as the delocalization of the nitrogen lone pair electrons.
Guided by DFT, studies on related single-electron N-heterocyclic carbene (NHC) catalysis for the synthesis of α-amino ketones have shown that the reactivity of key radical intermediates is dependent on both the substrate and the catalyst's steric and electronic parameters. nih.gov
Table 1: Representative Electronic Properties of a Model α-Amino Ketone Calculated via DFT
This table presents illustrative data based on typical findings for similar molecules, as specific values for 2-Amino-2-methylpentan-3-one are not available in the cited literature.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | +1.2 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 7.7 eV | Reflects chemical reactivity and kinetic stability |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule |
The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements or conformations. Computational methods, particularly DFT, are used to explore the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. researchgate.net
For an acyclic molecule like this compound, conformational flexibility arises from rotation around its single bonds. The key dihedral angles to consider are those around the Cα-C(O) bond and the Cα-N bond. Computational conformational searches involve systematically rotating these bonds and calculating the energy of each resulting structure to find the local and global energy minima.
Studies on related N-substituted azabicyclic ketones have demonstrated the accuracy of DFT methods in predicting conformational preferences. researchgate.net These calculations, often compared with experimental NMR data, can determine the equilibrium distributions of different conformers in various solvents. researchgate.net For α-amino acids, DFT has been used to investigate numerous low-energy conformations, identifying features such as intramolecular hydrogen bonding that contribute to their stability. researchgate.net Peptides containing α-amino acids have also been studied to understand how their secondary structure influences stereochemical outcomes in reactions. mdpi.com
Table 2: Relative Energies of Hypothetical Conformers of an α-Amino Ketone
This table provides a conceptual illustration of conformational analysis results. The specific conformers and energies would be unique to this compound.
| Conformer Description | Dihedral Angle (N-Cα-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A (Global Minimum) | ~120° (Gauche) | 0.00 | 75.1 |
| B | ~180° (Anti) | 0.95 | 16.5 |
| C | ~60° (Gauche) | 1.50 | 8.4 |
Mechanistic Pathway Modeling and Transition State Characterization
Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By modeling the entire reaction coordinate, from reactants to products, researchers can identify intermediates and, most importantly, the transition states that connect them. The characterization of a transition state—a first-order saddle point on the potential energy surface—is crucial for calculating the activation energy, which determines the reaction rate.
For reactions involving α-amino ketones, such as nucleophilic additions, rearrangements, or catalysis, DFT calculations can map out the potential energy surface. For instance, computational studies on the synthesis of α-amino ketones via photocatalytic and carbene catalysis have used DFT to explain regioselectivity by analyzing the potential energy surface around the rate-determining transition state. Similarly, theoretical calculations have been used to identify the lowest-energy transition state in amino acid-mediated cyclizations, correctly predicting the stereochemical outcome. The mechanism of α-ketol and α-iminol rearrangements can also be investigated, where protonation by an acid can drive the reaction to completion by stabilizing the α-amino ketone product. beilstein-journals.org
The process typically involves:
Geometry Optimization: The structures of reactants, products, intermediates, and a guessed transition state are optimized.
Transition State Search: Algorithms are used to locate the exact saddle point on the energy landscape corresponding to the transition state.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real (positive) frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.
Investigation of Solvent Effects on Reaction Energetics and Tautomerism
Chemical reactions are most often performed in a solvent, which can significantly influence reaction rates, equilibria, and even mechanisms. Computational models can account for these effects, providing a more realistic description of chemical processes.
α-Amino ketones can exhibit tautomerism, existing in equilibrium with their enamine or imine forms. The position of this equilibrium is highly dependent on the solvent. Computational studies often use continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the bulk effect of the solvent. rsc.org These models treat the solvent as a continuous dielectric medium surrounding the solute molecule.
Studies on the keto-enol tautomerism of related β-dicarbonyl and β-ketoamide systems have shown that:
Polar protic solvents (e.g., water) can stabilize the more polar keto tautomer through hydrogen bonding and dipole-dipole interactions. core.ac.ukmissouri.edu
Nonpolar aprotic solvents (e.g., hexane, CCl₄) often favor the enol/enamine tautomer, which can be stabilized by a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen. missouri.eduemerginginvestigators.org
DFT calculations combined with continuum models can accurately predict the shift in tautomeric equilibrium by calculating the free energies of each tautomer in different solvents. rsc.orgemerginginvestigators.org For example, theoretical investigations have successfully reproduced the trend that increasing solvent polarity shifts the equilibrium toward the keto form for many acyclic dicarbonyl compounds. missouri.eduworldscientific.com
Prediction of Stereochemical Outcomes and Design of Novel Asymmetric Reactions
A major goal of modern organic synthesis is the control of stereochemistry. Computational modeling has become a powerful predictive tool in asymmetric synthesis, allowing chemists to rationalize and predict the stereochemical outcome of a reaction before conducting it in the lab.
For reactions that produce chiral α-amino ketones, computational methods can be used to model the transition states leading to different stereoisomers (enantiomers or diastereomers). The stereoisomer formed in the greatest amount corresponds to the reaction pathway with the lowest-energy transition state.
This approach is particularly valuable in catalyst design. By modeling the interaction between a substrate, a chiral catalyst, and reagents, researchers can understand the origins of stereoselectivity. Computational studies can reveal the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) in the transition state that favor the formation of one stereoisomer over another. This knowledge can then be used to modify the catalyst structure to improve enantioselectivity. DFT has been applied to determine the cause for site- and enantioselectivity in reactions that synthesize α-amino ketones, revealing that selectivity can be controlled by modulating the steric and electronic properties of the catalyst. nih.gov
Analytical Methodologies for the Characterization and Purity Assessment of 2 Amino 2 Methylpentan 3 One
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of a molecule. For 2-amino-2-methylpentan-3-one, the ¹H-NMR spectrum would be expected to show distinct signals corresponding to the different proton environments in the molecule. Based on the structure, which includes an ethyl group, a methine proton, and two methyl groups, specific chemical shifts (δ), splitting patterns (multiplicity), and integrations would be anticipated.
The presence of the primary amine (-NH₂) group introduces protons that can exchange with deuterated solvents, often appearing as a broad singlet. The protons on the carbon adjacent to the carbonyl group (α-protons) are typically deshielded and appear further downfield.
Table 1: Predicted ¹H-NMR Data for this compound Predicted data is based on analogous structures and standard chemical shift values.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH₂- (Ethyl) | ~2.5 - 2.9 | Quartet (q) | 2H |
| -NH₂ (Amine) | ~1.5 - 3.0 | Broad Singlet (br s) | 2H |
| -C(CH₃)₂ (gem-Dimethyl) | ~1.2 - 1.4 | Singlet (s) | 6H |
| -CH₃ (Ethyl) | ~1.0 - 1.2 | Triplet (t) | 3H |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₁₃NO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation pattern is influenced by the functional groups present. Ketones typically undergo α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. The presence of the amino group also directs fragmentation. Common fragmentation pathways for α-amino ketones would include the loss of alkyl radicals.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound Predicted data based on typical fragmentation patterns for ketones and amines.
| Predicted m/z | Possible Fragment Ion | Notes |
|---|---|---|
| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 86 | [M - C₂H₅]⁺ | Loss of ethyl radical via α-cleavage |
| 72 | [C₄H₁₀N]⁺ | Fragment from cleavage adjacent to the amine |
| 58 | [C₃H₈N]⁺ | Common fragment for α-amino compounds |
Chromatographic Separation and Quantification
Chromatographic techniques are indispensable for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity assessment of non-volatile or thermally sensitive compounds. For a polar compound like this compound, reversed-phase HPLC is a common approach.
A typical method would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. To ensure good peak shape and prevent tailing due to the basic amino group, an acidic modifier like formic acid or trifluoroacetic acid is often added to the mobile phase. Detection is commonly performed using an ultraviolet (UV) detector, monitoring at a wavelength where the carbonyl group absorbs.
Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral HPLC is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov
This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including amino ketones. nih.gov The separation is typically performed in normal-phase mode, using a mobile phase composed of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol). nih.gov The differential interaction of the two enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
Gas Chromatography (GC) for Purity and Trace Impurity Analysis
Gas Chromatography is a high-resolution separation technique well-suited for analyzing volatile compounds and assessing purity by detecting trace impurities. libretexts.org Due to the polar nature of the amine and ketone functional groups in this compound, direct analysis by GC can sometimes lead to poor peak shape and column adsorption. bre.com
To overcome this, derivatization is often employed to convert the analyte into a more volatile and less polar derivative. sigmaaldrich.com For amino groups, acylation or silylation are common derivatization strategies. sigmaaldrich.com The analysis would be performed on a capillary column with a stationary phase of appropriate polarity, such as a mid-polarity phase (e.g., 5% phenyl-polydimethylsiloxane). A Flame Ionization Detector (FID) is typically used for quantification due to its high sensitivity to organic compounds. The method allows for the separation of the target compound from volatile impurities, and the peak area percentages can be used to estimate the purity. libretexts.org
Method Validation and Quality Control in Analytical Research
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a crucial component of quality control, providing a high degree of assurance that the method will consistently produce a result that meets predetermined specifications and quality attributes. The validation process for analytical methods used to characterize and assess the purity of this compound encompasses several key parameters.
Assessment of Linearity and Calibration Range
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
For the quantitative analysis of this compound, a calibration curve is typically constructed by plotting the analytical response versus the concentration of a series of prepared standards. The linearity is then evaluated by statistical methods, such as the calculation of the correlation coefficient (r) or the coefficient of determination (R²). A value close to 1.0 indicates a strong linear relationship.
Table 1: Representative Linearity Data for the Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
| Concentration (µg/mL) | Instrument Response (Peak Area) |
| 1.0 | 12,543 |
| 5.0 | 63,211 |
| 10.0 | 124,987 |
| 25.0 | 311,542 |
| 50.0 | 622,891 |
| 100.0 | 1,245,780 |
Linear Regression Equation: y = 12450x + 650
Coefficient of Determination (R²): 0.9995
The data presented in Table 1 illustrates a typical linear relationship for the analysis of this compound over a concentration range of 1.0 to 100.0 µg/mL. The high coefficient of determination (R² = 0.9995) confirms the excellent linearity of the method within this specified range.
Determination of Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and comparing the measured value to the true value. The accuracy is typically expressed as the percentage recovery.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Table 2: Accuracy and Precision Data for the Quantification of this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 5.0 | 4.95, 5.02, 4.98, 5.05, 4.91, 5.08 | 99.8 | 1.3 |
| 25.0 | 24.8, 25.1, 24.9, 25.3, 24.7, 25.2 | 99.6 | 0.9 |
| 75.0 | 74.5, 75.3, 74.8, 75.1, 74.9, 75.4 | 99.7 | 0.5 |
The results in Table 2 demonstrate high accuracy, with average recoveries close to 100%, and excellent precision, as indicated by the low relative standard deviations. These findings suggest that the analytical method is both accurate and precise for the quantification of this compound.
Establishment of Detection and Quantification Limits
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically established at an S/N of 3:1 and the LOQ at an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Table 3: Detection and Quantification Limits for this compound
| Parameter | Method of Determination | Value |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 0.7 µg/mL |
The established LOD and LOQ, as shown in Table 3, define the lower limits of the analytical method's capabilities, ensuring that trace amounts of this compound can be reliably detected and quantified.
Q & A
Q. What are the optimal synthetic routes for 2-Amino-2-methylpentan-3-one in laboratory settings?
- Methodological Answer : Reductive amination of the precursor ketone (e.g., 2-methylpentan-3-one) using ammonia or methylamine under hydrogenation conditions (e.g., H₂/Pd-C) is a common approach. Alternatively, nucleophilic substitution of halogenated intermediates with ammonia can yield the target compound. Reaction optimization should include pH control (neutral to slightly acidic) and temperature modulation (25–60°C) to minimize side reactions like over-alkylation. Characterization via NMR (1H/13C) and GC-MS is critical to confirm purity and structure .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Identifies protons adjacent to the amine and ketone groups (e.g., δ 1.2–1.5 ppm for methyl groups, δ 2.5–3.0 ppm for NH₂).
- 13C NMR : Confirms carbonyl (δ ~210 ppm) and quaternary carbons.
- IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- GC-MS : Validates molecular weight (MW 129.2 g/mol) and purity. Cross-referencing with PubChem or ECHA databases ensures consistency with published spectra .
Advanced Research Questions
Q. How can researchers address contradictions in reaction yield data during scale-up synthesis?
- Methodological Answer : Discrepancies in yields often arise from kinetic vs. thermodynamic control under varying conditions (e.g., temperature, solvent polarity). Use Design of Experiments (DoE) to isolate critical factors (e.g., reagent stoichiometry, agitation rate). For example, a pilot study with fractional factorial design can identify interactions between variables. Validate findings using HPLC or GC to quantify byproducts (e.g., imine derivatives) and adjust reaction parameters iteratively .
Q. What computational strategies predict the stereoelectronic behavior of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, revealing nucleophilic sites (e.g., the amine group’s lone pair). Molecular Dynamics (MD) simulations in solvents like DMSO or water predict solvation effects on reactivity. Compare computed IR/NMR spectra with experimental data to validate accuracy. PubChem’s computational datasets provide reference geometries for benchmarking .
Q. How can enantiomeric purity of chiral derivatives (e.g., Schiff bases) be determined?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection to separate enantiomers. Alternatively, Circular Dichroism (CD) spectroscopy distinguishes optical activity at λ ~220–260 nm. For asymmetric synthesis, employ chiral catalysts (e.g., BINOL-derived ligands) and monitor enantiomeric excess (ee) via Mosher’s ester analysis .
Data Contradiction and Validation
Q. How to resolve conflicting literature reports on the compound’s stability under acidic conditions?
- Methodological Answer : Conflicting stability data may arise from differences in experimental setups (e.g., pH, temperature). Design a controlled study using buffered solutions (pH 1–7) and monitor degradation via LC-MS over 24–72 hours. Compare kinetic parameters (e.g., half-life) with Arrhenius plots to assess temperature dependence. Cross-validate results with FTIR to detect structural changes (e.g., ketone reduction or amine protonation) .
Experimental Design for Mechanistic Studies
Q. What isotopic labeling strategies elucidate the reaction mechanism of this compound in condensation reactions?
- Methodological Answer : Use 13C-labeled carbonyl groups to track nucleophilic attack pathways via 13C NMR. For proton-transfer studies, deuterate the amine group (ND₂) and analyze kinetic isotope effects (KIE) using MS. Time-resolved IR spectroscopy can capture intermediate formation (e.g., enamine tautomers) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
